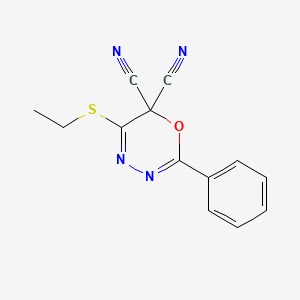

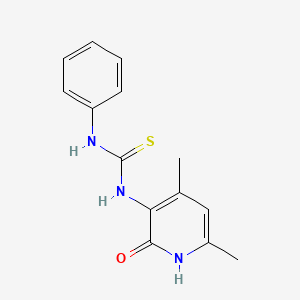

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N'-phenylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea ist eine chemische Verbindung, die zur Klasse der Thioharnstoffe gehört. Sie zeichnet sich durch das Vorhandensein eines Pyridinonrings aus, der mit Dimethylgruppen substituiert ist, und einer Phenylthioharnstoffgruppe.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea beinhaltet typischerweise die Reaktion von 3-Amino-4,6-dimethyl-2-pyridinon mit Phenylisothiocyanat. Die Reaktion wird in einem geeigneten Lösungsmittel wie Aceton unter Rückflussbedingungen durchgeführt. Die allgemeine Reaktionsschema ist wie folgt:

- 3-Amino-4,6-dimethyl-2-pyridinon in Aceton lösen.

- Phenylisothiocyanat zur Lösung geben.

- Das Gemisch mehrere Stunden unter Rückfluss erhitzen.

- Die Reaktionsmischung abkühlen und das ausgefallene Produkt filtrieren.

- Das Produkt durch Umkristallisation reinigen.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Die industrielle Produktion kann auch kontinuierliche Strömungsreaktoren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

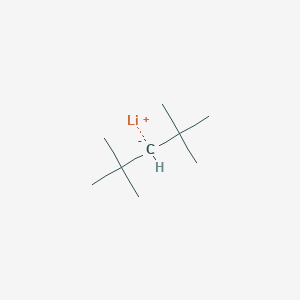

Reduktion: Die Reduktion der Thioharnstoffgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Phenylgruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; typischerweise in einem organischen Lösungsmittel wie Dichlormethan durchgeführt.

Reduktion: Lithiumaluminiumhydrid; durchgeführt in wasserfreiem Diethylether oder Tetrahydrofuran.

Substitution: Verschiedene Nukleophile (z. B. Amine, Alkohole) unter basischen oder sauren Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Entsprechende Amine.

Substitution: Substituierte Thioharnstoffe mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea hat mehrere wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird auf sein Potenzial als Antitumormittel untersucht, da es bestimmte Enzyme hemmen kann, die an der Proliferation von Krebszellen beteiligt sind.

Biologische Studien: Die Verbindung wird in Studien zur Enzyminhibition und Protein-Protein-Wechselwirkungen verwendet.

Materialwissenschaft: Es wird auf sein Potenzial für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie Leitfähigkeit und katalytischer Aktivität untersucht.

Chemische Synthese: Es dient als Baustein für die Synthese komplexerer Moleküle mit potenziellen pharmazeutischen Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch die Substratbindung und die anschließende katalytische Aktivität verhindert werden. Diese Hemmung kann zur Störung kritischer biologischer Pfade führen, wie z. B. der an der Zellproliferation und dem Zellüberleben beteiligten.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiourea moiety can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Substituted thioureas with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductivity and catalytic activity.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Wirkmechanismus

The mechanism of action of N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-methylthiourea

- N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-ethylthiourea

- N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-benzylthiourea

Einzigartigkeit

N-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-N’-phenylthiourea ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Phenylgruppe verstärkt ihre Fähigkeit, mit aromatischen Resten in Enzymaktiven Zentren zu interagieren, was ihre inhibitorische Potenz möglicherweise erhöht. Darüber hinaus können die Dimethylgruppen am Pyridinonring die Löslichkeit und Stabilität der Verbindung beeinflussen, was sie zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht.

Eigenschaften

CAS-Nummer |

194427-61-7 |

|---|---|

Molekularformel |

C14H15N3OS |

Molekulargewicht |

273.36 g/mol |

IUPAC-Name |

1-(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)-3-phenylthiourea |

InChI |

InChI=1S/C14H15N3OS/c1-9-8-10(2)15-13(18)12(9)17-14(19)16-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18)(H2,16,17,19) |

InChI-Schlüssel |

FDBJCESTGSSVHT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=O)N1)NC(=S)NC2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)

![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)